molecular formula C11H12Cl2F2N2 B2953950 2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride CAS No. 2418716-33-1

2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride

Cat. No.: B2953950
CAS No.: 2418716-33-1
M. Wt: 281.13
InChI Key: ZBCHYOUHRRLWEV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-quinolin-8-ylethanamine dihydrochloride is a fluorinated quinoline derivative featuring an ethanamine group substituted with two fluorine atoms at the 2-position of the quinolin-8-yl moiety. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving the pharmacokinetic profile of amine-containing pharmaceuticals.

Properties

IUPAC Name

2,2-difluoro-2-quinolin-8-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2.2ClH/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9;;/h1-6H,7,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDQHMXVIYUKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-quinolin-8-ylethanamine typically involves the nucleophilic substitution of fluorine atoms and cyclization reactions. One common method includes the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures to introduce fluorine atoms into the quinoline ring . Another approach involves the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .

Industrial Production Methods

Industrial production of fluorinated quinolines, including 2,2-Difluoro-2-quinolin-8-ylethanamine, often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-quinolin-8-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with enhanced biological activities .

Scientific Research Applications

2,2-Difluoro-2-quinolin-8-ylethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-quinolin-8-ylethanamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt bacterial cell membranes, and interfere with DNA synthesis. These actions result in the antibacterial, antineoplastic, and antiviral effects observed in scientific studies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Stability
2,2-Difluoro-2-quinolin-8-ylethanamine dihydrochloride C₁₁H₁₂Cl₂F₂N₂ (inferred) ~279.1 (calculated) 8-substituted quinoline; 2,2-difluoroethanamine backbone Likely high solubility in water (dihydrochloride salt); fluorination may enhance lipophilicity
Betahistine dihydrochloride (N-Methyl-2-(pyridin-2-yl)ethanamine dihydrochloride) C₈H₁₄Cl₂N₂ 209.12 Pyridine ring; N-methyl substitution Water-soluble; USP/EP-listed impurity profile
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride C₁₁H₁₈Cl₂N₂ 249.18 Partially saturated quinoline (tetrahydroquinoline) Stable at room temperature; storage requires desiccation
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride C₁₂H₁₆Cl₂N₂O 283.18 Ether-linked ethylamine; 2-methylquinoline substitution Limited solubility data; discontinued commercial availability
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride C₁₀H₁₄Cl₂N₂O 261.15 Benzimidazole core; methoxy substitution Industrial-grade purity (99%); stable in DMSO

Key Observations :

  • Fluorine Substitution: The difluoroethanamine group in the target compound distinguishes it from analogues like Betahistine (pyridine) or tetrahydroquinoline derivatives. Fluorine atoms likely increase electronegativity and metabolic stability compared to non-fluorinated counterparts.
  • Quinoline vs. Heterocyclic Cores: Quinoline-based compounds (e.g., tetrahydroquinoline) exhibit distinct electronic properties compared to pyridine (Betahistine) or benzimidazole derivatives, influencing target selectivity and bioavailability.
Pharmacological Activity
  • Betahistine Dihydrochloride : A histamine H₃ receptor antagonist used for Ménière’s disease. Its pyridine core and N-methylation optimize receptor interaction.
  • Quinoline Derivatives: Substituted quinolines are associated with antimicrobial and CNS-targeting activities. For example, 4-chloro-8-methylquinolin-2(1H)-one derivatives exhibit synthetic utility in nucleophilic substitution reactions. The target compound’s fluorinated ethanamine moiety may enhance blood-brain barrier penetration for CNS applications.
  • Benzimidazole Derivatives : Compounds like 2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride are used in agrochemicals and pharmaceuticals, highlighting the role of heterocycle diversity in drug design.

Biological Activity

2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride is a fluorinated quinoline derivative recognized for its diverse biological activities. The compound's unique structure, characterized by two fluorine atoms and an amine group attached to a quinoline ring, enhances its potential applications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride is C10H10F2N2·2HCl, with a molecular weight of 208.21 g/mol. The presence of fluorine atoms contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate for various therapeutic applications.

Biological Activities

Research indicates that 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Properties : Studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines, including HT-29 and TK-10. The mechanism involves the inhibition of DNA synthesis and disruption of cellular processes critical for cancer cell survival .
  • Neurological Effects : Preliminary studies suggest that this compound may have implications in treating neurological disorders due to its ability to modulate neurotransmitter systems .

The biological activity of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride, it is beneficial to compare it with other quinoline derivatives:

Compound NameMolecular FormulaBiological Activity
4-FluoroquinolineC9H6FNAntibacterial
MefloquineC17H16F6N2OAntimalarial
BrequinarC15H14F3N3O3Antineoplastic

The distinct fluorination pattern in 2,2-Difluoro-2-quinolin-8-ylethanamine enhances its biological activity compared to these compounds .

Case Studies

Several case studies have highlighted the efficacy of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride:

  • Study on Cancer Cell Lines : A study reported significant cytotoxicity against HT29 and TK10 cell lines with IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of resistant bacterial strains at concentrations as low as 10 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-2-quinolin-8-ylethanamine dihydrochloride, and how can purity be optimized during synthesis?

  • The compound can be synthesized via nucleophilic substitution or reductive amination using quinoline derivatives as precursors. Key intermediates include quinolin-8-ylmethanamine derivatives, which are fluorinated using fluorinating agents like DAST (diethylaminosulfur trifluoride). Purity optimization involves chromatographic purification (e.g., reverse-phase HPLC) and recrystallization in polar solvents (e.g., ethanol/HCl mixtures). Analytical validation via NMR (e.g., 19F^{19}\text{F} NMR) and mass spectrometry ensures structural fidelity .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

  • Essential characterization includes:

  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) for biological assay compatibility.
  • Hygroscopicity : Gravimetric analysis under controlled humidity (e.g., 40–80% RH).
  • Spectroscopic data : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for structural confirmation; FT-IR for functional group identification .

Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., biological samples)?

  • LC-MS/MS with electrospray ionization (ESI) is preferred for high sensitivity and specificity. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Derivatization with dansyl chloride improves detectability in UV-Vis or fluorescence assays. Calibration curves should span 1–1000 ng/mL with <15% RSD for precision .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data (e.g., conflicting receptor binding affinities) for this compound?

  • Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or off-target effects. Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) under standardized protocols. Include positive/negative controls (e.g., clozapine for DREADD studies) and validate findings using knockout models or competitive antagonists .

Q. What experimental design considerations are critical for studying the compound’s blood-brain barrier (BBB) permeability in vivo?

  • Use deuterated analogs (e.g., 2H^{2}\text{H}-labeled) to track biodistribution via mass spectrometry. Pair systemic administration with intracerebral microdialysis to measure CNS penetration. Control for metabolites (e.g., via HPLC fractionation of plasma/brain homogenates). Note that dihydrochloride salts may exhibit reduced BBB permeability compared to free bases due to ionic interactions .

Q. How can researchers mitigate fluorescence interference when using this compound in cellular imaging studies?

  • The quinoline moiety may autofluoresce under UV excitation. Solutions include:

  • Switching to near-infrared probes (e.g., Cy5 conjugates).
  • Quenching background signals using time-resolved fluorescence or Förster resonance energy transfer (FRET) pairs.
  • Validate specificity via siRNA knockdown or competitive binding assays .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of fluorinated quinoline derivatives?

  • Combine computational docking (e.g., AutoDock Vina) with site-directed mutagenesis of target receptors. Synthesize analogs with varied fluorine positions (e.g., 2- vs. 4-substituted quinolines) and measure binding kinetics (SPR or ITC). Correlate SAR data with in vitro/in vivo efficacy using multivariate regression models .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity profiles reported in different studies?

  • Discrepancies may stem from impurity profiles (e.g., residual solvents or byproducts). Re-evaluate batches via GC-MS for volatile contaminants and ICP-MS for heavy metals. Cross-validate toxicity in multiple cell lines (e.g., HEK293 vs. HepG2) and animal models (rodent vs. zebrafish). Include reference standards from independent sources (e.g., Cayman Chemical) .

Q. What methodological controls are essential when studying off-target effects in kinase inhibition assays?

  • Use broad-spectrum kinase inhibitors (e.g., staurosporine) as positive controls and ATP-competitive probes (e.g., ADP-Glo) to confirm binding. Perform counter-screens against unrelated enzyme families (e.g., proteases, phosphatases). Validate hits via CRISPR-Cas9-mediated gene silencing .

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